molecular formula C9H11NOS B3342723 p-(2-Thiazolidinyl)phenol CAS No. 31404-07-6

p-(2-Thiazolidinyl)phenol

Cat. No. B3342723
CAS RN: 31404-07-6
M. Wt: 181.26 g/mol
InChI Key: DYHNVKKDCQGROL-UHFFFAOYSA-N
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Description

P-(2-Thiazolidinyl)phenol is a compound that contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 sulfide . Thiazolidine motifs, which are part of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The p-(2-Thiazolidinyl)phenol molecule contains a total of 24 bond(s). There are 13 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 aromatic hydroxyl(s), and 1 sulfide(s) .


Chemical Reactions Analysis

Phenolic compounds, such as p-(2-Thiazolidinyl)phenol, can interact with other food components, such as carbohydrates, proteins, or lipids. The chemical reactions that occur during the baking technologies in the bakery and biscuit industry may also affect the results of measurements .


Physical And Chemical Properties Analysis

Phenolic compounds are characterized by the presence of several phenol groups (i.e., aromatic rings with hydroxyls) . The analysis of polyphenols found in fortified foods can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .

Mechanism of Action

Phenol, a related compound, is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Phenol, a related compound, is a hazardous material in terms of toxicity and corrosivity. It can be distributed and handled safely provided that appropriate precautions are observed. The transport of phenol in bulk is subject to strict regulations within most countries .

Future Directions

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . With the incidence of antimicrobial resistance rising globally, there is a continuous need for the development of new antimicrobial molecules .

properties

IUPAC Name

4-(1,3-thiazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,9-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNVKKDCQGROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902648
Record name NoName_3188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(2-Thiazolidinyl)phenol

CAS RN

31404-07-6
Record name Phenol, p-(2-thiazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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